REACTION_CXSMILES
|
[OH-:1].[K+].[CH3:3][C:4]([C:7]1[CH:12]=[C:11]([SH:13])[CH:10]=[C:9]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:8]=1[OH:18])([CH3:6])[CH3:5].[OH2:19]>CC(C)=O>[CH3:6][C:4]([C:7]1[CH:12]=[C:11]([S:13][CH2:3][CH2:4][CH2:7][C:8]([OH:19])=[O:1])[CH:10]=[C:9]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:8]=1[OH:18])([CH3:3])[CH3:5] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
3.57 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)C1=C(C(=CC(=C1)S)C(C)(C)C)O
|
Name
|
ethyl 4-bromo butyrate
|
Quantity
|
3.23 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the solution stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the solvent removed on a rotary evaporator and water (50 ml)
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with ethyl ether (3×75 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (2×50 ml)
|
Type
|
WASH
|
Details
|
washed with water (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents removed
|
Type
|
CUSTOM
|
Details
|
leaving an oil, which
|
Type
|
CUSTOM
|
Details
|
was purified by chromatography on silica
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl ether/Skellysolve B
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the product dried in vacuo at room temperature for 12 hours
|
Duration
|
12 h
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C=1C=C(C=C(C1O)C(C)(C)C)SCCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |